(2E)-3-(4-bromophenyl)-N-cyclopropylprop-2-enamide
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Overview
Description
(2E)-3-(4-bromophenyl)-N-cyclopropylprop-2-enamide is an organic compound characterized by the presence of a bromophenyl group and a cyclopropyl group attached to a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-bromophenyl)-N-cyclopropylprop-2-enamide typically involves the reaction of 4-bromoaniline with cyclopropylcarbonyl chloride under basic conditions to form the corresponding amide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-bromophenyl)-N-cyclopropylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2E)-3-(4-bromophenyl)-N-cyclopropylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-3-(4-bromophenyl)-N-cyclopropylprop-2-enamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(4-bromophenyl)-3-(4-methylphenyl)-2-propen-1-one
- (2E)-1-(4-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one
- (2E)-3-(4-bromophenyl)-2-propen-1-ol
Uniqueness
(2E)-3-(4-bromophenyl)-N-cyclopropylprop-2-enamide is unique due to the presence of both a bromophenyl group and a cyclopropyl group, which confer distinct chemical and biological properties. The cyclopropyl group, in particular, can enhance the compound’s stability and influence its interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H12BrNO |
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Molecular Weight |
266.13 g/mol |
IUPAC Name |
(E)-3-(4-bromophenyl)-N-cyclopropylprop-2-enamide |
InChI |
InChI=1S/C12H12BrNO/c13-10-4-1-9(2-5-10)3-8-12(15)14-11-6-7-11/h1-5,8,11H,6-7H2,(H,14,15)/b8-3+ |
InChI Key |
YMASMQJPFXADOY-FPYGCLRLSA-N |
Isomeric SMILES |
C1CC1NC(=O)/C=C/C2=CC=C(C=C2)Br |
Canonical SMILES |
C1CC1NC(=O)C=CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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